Stannane, butyltriethyl-
Description
Historical Context of Organotin Chemistry
The field of organotin chemistry traces its origins to the mid-19th century. In 1849, Edward Frankland first isolated diethyltin (B15495199) diiodide, marking the initial discovery of an organotin compound. rdd.edu.iqlupinepublishers.comlupinepublishers.comwikipedia.org This was shortly followed in 1852 by Carl Löwig's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com
The development of the field accelerated in the early 20th century, particularly after the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1903, Pope and Peachey described the synthesis of tetraalkyl- and tetraarylstannanes from tin tetrachloride and Grignard reagents, a method that became standard for preparing these compounds. rdd.edu.iq By 1935, hundreds of publications had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com
A significant revival in organotin chemistry occurred in the mid-20th century with the discovery of their industrial applications. lupinepublishers.comlupinepublishers.com Van der Kerk and his colleagues in the Netherlands played a pivotal role in this resurgence, exploring their use as PVC (polyvinyl chloride) stabilizers, agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com The first commercially successful PVC stabilizers, developed around 1940, included compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com This industrial relevance spurred further research and has sustained interest in the field to the present day.
Structural Classification and Significance of Tetraorganostannanes in Organometallic Chemistry
Organotin compounds are classified as mono-, di-, tri-, and tetraorganotins, depending on the number of organic groups (alkyl or aryl) bonded to the central tin atom. rdd.edu.iq Tetraorganostannanes (R₄Sn), such as Stannane (B1208499), butyltriethyl-, are characterized by a tin atom bonded to four organic substituents. In these compounds, the tin(IV) center typically exhibits a tetrahedral geometry. researchgate.net They are generally stable, covalent compounds, soluble in organic solvents. rdd.edu.iq
The primary significance of tetraorganostannanes lies in their role as precursors for the synthesis of other organotin compounds. wikipedia.org Through a redistribution reaction known as the Kocheshkov comproportionation, symmetrical tetraorganotins (R₄Sn) can be reacted with tin tetrachloride (SnCl₄) to produce mixed organotin halides (RₙSnCl₄₋ₙ). wikipedia.org
These halides are crucial intermediates for a vast array of organotin derivatives. Furthermore, tetraorganostannanes themselves have direct and indirect industrial applications. They are fundamental to the production of organotin-based PVC stabilizers, which prevent the degradation of the polymer during processing and use. lupinepublishers.comwikipedia.org This application alone consumes thousands of tons of tin annually. wikipedia.orgethz.ch They are also used in the synthesis of catalysts for polyurethane formation and silicone vulcanization. wikipedia.org
Current Research Trajectories in Butyltriethylstannane Studies
Current research involving Stannane, butyltriethyl- (CAS No. 17582-53-5) is primarily focused on its use in analytical chemistry and in mechanistic studies of organometallic reactions. Due to the environmental persistence and toxicity of some organotin compounds, there is a significant need for sensitive and accurate analytical methods for their detection and quantification. researchgate.netresearchgate.net
Stannane, butyltriethyl- serves as a standard in these analytical techniques, particularly in gas chromatography-mass spectrometry (GC-MS) methods developed for the speciation of various organotin compounds in environmental samples. researchgate.net The development of isotopically labeled standards, such as Mono-n-butyltriethyltin-d9, further enhances the precision of these quantification methods. spbase.org
Beyond its analytical role, Butyltriethylstannane has been identified as a product in fundamental studies of organotin reaction mechanisms. For instance, its formation was detected via ¹¹⁹Sn NMR spectroscopy during research into the reactions of polystannanes, providing insights into alkyl group migration processes in these systems. ethz.ch
Table 1: Physicochemical Properties of Stannane, butyltriethyl- This interactive table summarizes key computed properties for the compound.
| Property | Value |
| CAS Number | 17582-53-5 |
| Molecular Formula | C₁₀H₂₄Sn |
| Molecular Weight | 263.012 g/mol |
| Monoisotopic Mass | 264.090003 g/mol |
| Canonical SMILES | CCCCSn(CC)CC |
| InChIKey | UVPJFOOYINQGPP-UHFFFAOYSA-N |
| Rotatable Bond Count | 6 |
| Heavy Atom Count | 11 |
| Data sourced from Guidechem. guidechem.com |
Emerging Trends in Organotin Compound Research
The field of organotin chemistry continues to evolve, with several emerging trends pointing toward new applications and fundamental discoveries. One of the most active areas is the synthesis and investigation of organometallic polymers, specifically polystannanes, which consist of a backbone of covalently bonded tin atoms. ethz.ch These materials are of interest for their potential electronic and optical properties, stemming from the σ-delocalization of electrons along the polymer chain. ethz.ch New synthetic routes, such as catalytic dehydrocoupling, are being explored to create high molecular weight polystannanes with tailored properties. ethz.chresearchgate.net
Another significant trend is the exploration of organotin compounds in medicinal chemistry. uobabylon.edu.iq Researchers are designing and synthesizing novel organotin complexes with potential applications as anticancer, antifungal, and antibacterial agents. uobabylon.edu.iqnih.gov These studies aim to create compounds with selective toxicity toward cancer cells or microbes. uobabylon.edu.iq
Furthermore, there is growing interest in using organotin complexes as advanced materials, such as photostabilizers to protect polymers from UV degradation. uobabylon.edu.iq In analytical science, the focus is on developing more robust and automated methods for monitoring trace levels of organotin compounds in the environment, including the use of passive samplers and highly sensitive mass spectrometric techniques. researchgate.net The synthesis of organotin compounds containing intramolecular coordinating groups to create hypercoordinate tin centers is also a burgeoning area, leading to compounds with unique structures and reactivities. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
butyl(triethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJFOOYINQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170032 | |
| Record name | Stannane, butyltriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17582-53-5 | |
| Record name | Stannane, butyltriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017582535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl triethyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, butyltriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations Involving Stannane, Butyltriethyl
Detailed Mechanistic Studies of Alkyl Group Migration in Organotin Systems
Alkyl group migration or rearrangement is a known phenomenon within organotin chemistry, although it is more commonly discussed in the context of reactions involving organostannyl anions or radicals rather than in neutral tetraalkylstannanes under typical conditions. In traditional cross-coupling reactions like the Stille reaction, the primary focus is on the selective transfer of one specific group (often an sp²-hybridized group) over others, which are considered "non-transferable" or "dummy" ligands. rsc.org The utility of many organostannane reagents relies on the predictable migratory aptitude of different groups (e.g., alkynyl, vinyl, aryl >> alkyl). rsc.org
However, rearrangements can occur under more forcing conditions or via different mechanistic pathways. For instance, radical-induced migrations or rearrangements involving non-classical carbocation intermediates have been observed in related organometallic systems. rsc.org While specific, detailed studies on alkyl group migration originating directly from butyltriethylstannane are not extensively documented in the context of its common applications, the potential for such events, particularly under thermal or radical-initiated conditions, cannot be entirely dismissed and is an area of fundamental interest in organotin chemistry.
Elucidation of Reaction Intermediates in Butyltriethylstannane Synthesis and Transformations
The synthesis and reactions of butyltriethylstannane proceed through various transient species whose identification is key to understanding the reaction pathway.
Synthesis Intermediates: A common route to tetraalkylstannanes is the reaction of a tin halide with a Grignard reagent. The mechanism of Grignard reagent formation itself is complex and believed to involve single-electron transfer (SET) steps, leading to the formation of free alkyl radical intermediates. harvard.eduwikipedia.org Trapping experiments have confirmed the existence of these radical species. harvard.edu Therefore, in the synthesis of butyltriethylstannane from a triethyltin (B1234975) halide and butylmagnesium bromide, or a butyltin halide and ethylmagnesium bromide, the formation of butyl and ethyl radicals at the magnesium surface is a plausible mechanistic feature. harvard.eduunp.edu.ar
Reaction Intermediates: In the Stille cross-coupling reaction, the organostannane transfers an alkyl or aryl group to a palladium center. The transmetalation step, which is often rate-determining, is proposed to proceed through several key intermediates. wikipedia.orgresearchgate.net An "associative mechanism" involves the coordination of the organostannane to the palladium complex, forming a transient, pentavalent 18-electron palladium species. wikipedia.org Depending on the substrates and conditions, the transmetalation can proceed through either an open or a cyclic transition state. unipi.it In the cyclic mechanism, the halide or other ligand on the palladium center bridges to the tin atom, facilitating the transfer of the alkyl group. The nature of these intermediates and the transition states connecting them dictates the reaction's efficiency and stereochemical outcome. rsc.orgcore.ac.uk
The table below summarizes key intermediates proposed in the synthesis and reactions of tetraalkylstannanes.
| Reaction Type | Proposed Intermediates | Mechanistic Significance |
| Grignard Synthesis | Free alkyl radicals (R•) | Formed via single-electron transfer from magnesium; precursor to the Grignard reagent. harvard.eduwikipedia.org |
| Stille Coupling | Pentacoordinate Palladium Complex | Formed by the association of the stannane (B1208499) with the Pd(II) complex. wikipedia.org |
| Stille Coupling | Cyclic Bridged Complex | Facilitates group transfer from tin to palladium in the transmetalation step. unipi.itcore.ac.uk |
| Halogenation | Carbastannatrane-Electrophile Adduct | In specialized systems, a pre-coordination of the electrophile to the tin reagent activates the C-Sn bond for cleavage. nih.gov |
Kinetic Analysis of Organotin Reactions
Kinetic studies of reactions involving organostannanes, such as the Stille reaction, provide critical insights into the reaction mechanism, particularly the rate-determining step. For the majority of Stille couplings, the transmetalation step is considered rate-limiting. researchgate.net
Several factors have been identified that accelerate the reaction rate:
Ligands: The choice of ligand on the palladium catalyst is crucial. Ligands of low donicity can accelerate the Stille coupling. researchgate.net Conversely, studies with phosphine (B1218219) ligands have shown that transmetalation can be the rate-determining step. polito.it
Solvent: Coordinating solvents can assist in the reaction pathway, potentially altering the kinetics. uwindsor.ca
Additives: The use of copper(I) salts as co-catalysts can lead to faster coupling rates and improved selectivities, suggesting an alternative or accelerated transmetalation pathway. researchgate.net
A simplified kinetic scheme for the transmetalation step highlights the competition between different pathways and the influence of ligand concentration. researchgate.net While specific rate constants for butyltriethylstannane are application-dependent, the general principles derived from kinetic analyses of tributylstannanes and other analogs are directly applicable. For instance, the transfer of a butyl group is generally slower than that of vinyl or aryl groups, a factor that is exploited in synthetic design. rsc.org
The table below shows relative rate data for the transfer of different groups from tin in the Stille reaction, which informs the use of butyl and ethyl groups as "dummy" ligands.
| Transfer Group (R) in R-Sn(Alkyl)₃ | Relative Rate of Transfer |
| Alkynyl | ~2000 |
| Alkenyl | ~100 |
| Aryl | ~50 |
| Allyl/Benzyl (B1604629) | ~2 |
| Alkyl (e.g., Butyl, Ethyl) | 1 |
Data are generalized from typical migratory aptitudes in Stille reactions.
Investigation of Stereochemical Outcomes in Stannane, Butyltriethyl- Reactivity
The stereochemical course of reactions involving organostannanes is a field of significant investigation, particularly for reactions that form or modify a stereocenter. When an enantioenriched alkylstannane containing a chiral center on one of the alkyl groups is used, the stereochemistry of the product depends critically on the mechanism of the transmetalation step. rsc.orgrsc.org
Two primary stereochemical pathways are considered for the transfer of a chiral alkyl group from tin to palladium:
Retention of Configuration: This outcome is consistent with a transmetalation step that proceeds through a closed, cyclic SE2 (electrophilic substitution, bimolecular) transition state. rsc.org
Inversion of Configuration: This outcome suggests an open transition state, where the palladium complex attacks the carbon-tin bond from the side opposite the tin atom, analogous to an SN2 reaction. rsc.org
Recent work on specialized organostannane reagents, such as alkylcarbastannatranes, has demonstrated highly stereospecific reactions. Electrophilic fluorination, chlorination, bromination, and iodination of enantioenriched secondary alkylcarbastannatranes proceed with a high degree of inversion of configuration. nih.govnsf.gov This suggests a mechanism where the electrophile attacks the activated apical C-Sn bond, leading to stereoinversion. nih.gov Similarly, palladium-catalyzed cross-coupling reactions using these activated stannanes can proceed with net inversion of configuration. rsc.org
These findings establish that, with the appropriate reagent design and reaction conditions, the transfer of an alkyl group from a tin center can be controlled to be highly stereospecific, providing either retention or inversion of the original stereocenter. rsc.orgnsf.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions, including those involving organostannanes. unipi.itpolito.itresearchgate.net These methods provide detailed information about transition states and the energy profiles of reaction pathways that are often inaccessible through experimental means alone. acs.orgnih.gov
A transition state represents the highest energy point along a reaction coordinate, a fleeting structure between reactants and products. researchgate.net DFT calculations are used to optimize the geometry of these transition states and calculate their energies. unipi.itacs.org For reactions involving butyltriethylstannane, such as the Stille coupling, computational studies model the transition states for the key elementary steps: oxidative addition, transmetalation, and reductive elimination. core.ac.ukpolito.it
For example, in the transmetalation step, calculations can distinguish between different possible mechanistic pathways (e.g., open vs. cyclic) by comparing the energies of the respective transition states. unipi.it Studies have shown that nucleophilic assistance at the tin atom, for instance by a solvent molecule or a bridging ligand, can significantly stabilize the transition state, lowering the activation barrier by several kcal/mol. unipi.itnih.gov
An energy profile diagram plots the free energy of the system as it progresses from reactants to products. researchgate.net By calculating the energies of all reactants, intermediates, transition states, and products, computational chemists can construct a detailed energy profile for the entire catalytic cycle. core.ac.ukpolito.it
The following table presents hypothetical, illustrative energy data for a Stille coupling reaction, as would be determined by DFT calculations.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| - | Reactants (Pd(0)L₂ + R-X + BuEt₃Sn-R') | 0.0 | Starting point of the reaction. |
| Oxidative Addition | TS₁ (Oxidative Addition) | +15.2 | Transition state for C-X bond cleavage. |
| Intermediate₁ (Pd(II) Complex) | -5.4 | Product of oxidative addition. | |
| Transmetalation | TS₂ (Transmetalation) | +18.5 | Rate-determining transition state. |
| Intermediate₂ (Di-organo Pd(II) Complex) | -8.1 | Product of group transfer from tin. | |
| Reductive Elimination | TS₃ (Reductive Elimination) | +12.0 | Transition state for C-C bond formation. |
| - | Products (Pd(0)L₂ + R-R' + BuEt₃Sn-X) | -25.0 | Final products of the catalytic cycle. |
This table is a generalized representation of an energy profile for a catalytic reaction.
Catalytic Applications and Mechanistic Insights of Stannane, Butyltriethyl
Stannane (B1208499), Butyltriethyl- as a Reagent in Advanced Organic Synthesis
In the field of advanced organic synthesis, Stannane, butyltriethyl- primarily serves as a precursor to more complex organostannane reagents. Organostannanes are valued for their stability to air and moisture and their compatibility with a wide range of functional groups, which often eliminates the need for protecting groups in complex syntheses. wikipedia.orgorganicreactions.org
The synthesis of functionalized stannanes for use in cross-coupling reactions often starts from simple tetraalkylstannanes. While butyltriethylstannane itself might not be the direct donor of a butyl or ethyl group in a key bond-forming step (as these are considered "non-transferable" or "dummy" ligands), it is a foundational structure. More reactive, transferable groups (e.g., vinyl, aryl, alkynyl) can be introduced to the tin center to create reagents of the type R-Sn(Alkyl)3, which are then used in powerful synthetic transformations. The synthesis of these versatile reagents can be achieved through reactions of organolithium or Grignard reagents with trialkyltin halides. wikipedia.org
Applications in Carbon-Carbon Bond Forming Reactions, e.g., Stille Cross-Coupling
The most prominent application of organostannanes like derivatives of butyltriethylstannane is in the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is a versatile and robust method for forming carbon-carbon bonds between sp2-hybridized carbon atoms (e.g., aryl-aryl, vinyl-aryl, vinyl-vinyl) and has been extensively used in the synthesis of natural products, pharmaceuticals, and organic materials. organicreactions.orgnih.govchimia.ch
In a typical Stille reaction, an organostannane (R¹-Sn(Alkyl)₃) reacts with an organic halide or pseudohalide (R²-X) in the presence of a palladium catalyst. wikipedia.org The ethyl and butyl groups in a reagent derived from butyltriethylstannane typically act as non-transferable "dummy" ligands. The rate of transfer for different groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) >> alkyl. This migratory aptitude hierarchy ensures that the desired R¹ group is selectively transferred.
The Stille reaction is valued for its mild reaction conditions and high functional group tolerance. organicreactions.org A variation of this method is the Stille-carbonylative cross-coupling, where a carbonyl group is inserted between the R¹ and R² fragments by conducting the reaction under an atmosphere of carbon monoxide, providing an efficient route to ketones. wikipedia.org
Table 1: Examples of Stille Cross-Coupling Reactions
| Electrophile (R²-X) | Organostannane (R¹-SnR₃) | Catalyst System | Product (R¹-R²) | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Mesylates/Tosylates | Aryl/Heteroarylstannanes | Pd(OAc)₂, XPhos, CsF | Biaryls | 51-86% | nih.gov |
| Allylic Bromides | Functionalized Organostannylfuran | CuI, Cs₂CO₃ | Functionalized Furan | Good to Excellent | nih.gov |
This table presents examples of Stille coupling reactions, illustrating the types of substrates and catalyst systems that can be employed. The organostannane reagents are structurally related to the principles governing butyltriethylstannane derivatives.
Stannane, Butyltriethyl- in Catalytic Cycles and Ligand Design
The catalytic cycle of the Stille reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) intermediate.
Transmetalation: This is the key step where the organostannane reagent, such as a derivative of butyltriethylstannane, transfers its R¹ group to the palladium center, displacing the halide and forming a new Pd(II) complex. The organotin compound (e.g., BuEt₃Sn-X) is released as a byproduct. This step is often the rate-determining step of the cycle. researchgate.net The mechanism is typically associative, where the organostannane coordinates to the palladium complex before the group transfer occurs. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then enter another cycle.
Ligand design is crucial for the efficiency of the palladium catalyst. While Stannane, butyltriethyl- is the reagent, the ligands coordinated to the palladium center significantly influence the reaction's outcome. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as XPhos, can accelerate the oxidative addition and reductive elimination steps, allowing for the use of less reactive electrophiles like aryl chlorides and sulfonates. nih.govnih.gov The choice of ligand can improve catalyst lifetime, influence selectivity, and broaden the substrate scope of the reaction. nih.gov
Mechanistic Studies of Catalytic Processes Involving Organotin Compounds
Mechanistic studies of the Stille reaction have provided deep insights into the behavior of organotin compounds in catalytic cycles. The transmetalation step has been a major focus of these investigations. uwindsor.ca It is understood that the process can proceed through different pathways, including associative mechanisms involving a pentacoordinate palladium intermediate. wikipedia.org
A common side reaction is the homocoupling of the organostannane reagent (R¹-Sn(Alkyl)₃) to form an R¹-R¹ dimer. This can occur either through the reaction of two equivalents of the stannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org The choice of ligands and reaction conditions can help to minimize these and other side reactions, such as cine substitution or exchange of organic groups between the palladium complex and the phosphine ligands. uwindsor.ca
Exploration of Enhanced Catalytic Activity under Varied Conditions
Research has focused on enhancing the catalytic activity of the Stille reaction to overcome some of its limitations, such as the need for high temperatures or the low reactivity of certain substrates. One successful strategy has been the addition of copper(I) salts (e.g., CuI) as co-catalysts. organicreactions.orgorganic-chemistry.org This "copper effect" can accelerate the rate-limiting transmetalation step, allowing reactions to proceed under milder conditions and often with improved yields. nih.gov
The development of highly active palladium catalysts based on specific electron-rich, bulky phosphine ligands has also been a significant area of advancement. nih.gov These advanced catalyst systems enable the coupling of more challenging and readily available substrates like aryl mesylates and tosylates. nih.gov Furthermore, exploring non-equilibrium conditions, such as using light to create local energy gradients, represents an innovative frontier for enhancing the performance of catalytic systems. nih.gov
Catalytic Activity in Polymerization Reactions
Organotin compounds, including derivatives of butyltriethylstannane, are utilized as catalysts in certain types of polymerization reactions. researchgate.net They are particularly effective in step-growth polymerizations, such as the formation of polyurethanes and silicones (polysiloxanes). researchgate.netineosopen.org In these condensation reactions, the organotin catalyst facilitates the reaction between monomers, typically releasing a small byproduct like water. researchgate.net
For instance, organotin compounds catalyze the condensation of α,ω-dihydroxyl terminated organosiloxane diols to extend siloxane chains. researchgate.net There is also evidence of butyl(triethyl)stannane being mentioned in the context of radical polymerization processes. google.com The use of organometallic catalysts is also central to coordination polymerization, such as in Ziegler-Natta catalysis for producing polyolefins, although titanium and zirconium-based catalysts are more common in this specific application. wikipedia.org The ability of organotin compounds to act as catalysts in the synthesis of block copolymers, which are polymers composed of different monomer blocks, has also been explored. nih.govrsc.org
Spectroscopic Characterization and Advanced Analytical Techniques for Stannane, Butyltriethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotin compounds. rsc.org By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For butyltriethylstannane, a combination of these NMR experiments allows for an unambiguous assignment of its structure.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their neighboring protons. savemyexams.com In butyltriethylstannane, the protons on the alkyl chains exhibit characteristic chemical shifts and spin-spin coupling patterns. The signals for the protons closer to the electropositive tin atom are expected to appear at a slightly higher field (lower ppm) compared to their equivalents in simple alkanes. oregonstate.edulibretexts.org
The spectrum would feature overlapping multiplets corresponding to the ethyl and butyl groups. The protons on the carbons directly bonded to the tin atom (α-carbons) would show coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, appearing as satellite peaks around the main signal. wisc.edu The integration of the peak areas would correspond to the ratio of protons in each unique environment.
Table 1: Predicted ¹H NMR Spectral Data for Butyltriethylstannane
| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Et -Sn: Sn-CH₂-CH₃ | ~0.8 | Quartet (q) |
| Et -Sn: Sn-CH₂-CH₃ | ~1.2 | Triplet (t) |
| Bu -Sn: Sn-CH₂-CH₂-CH₂-CH₃ | ~0.8 | Triplet-like multiplet |
| Bu -Sn: Sn-CH₂-CH₂-CH₂-CH₃ | ~1.3 | Multiplet (m) |
| Bu -Sn: Sn-CH₂-CH₂-CH₂-CH₃ | ~1.5 | Multiplet (m) |
| Bu -Sn: Sn-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |
Note: These are estimated values based on typical ranges for alkyl groups attached to tin. Actual values may vary based on solvent and experimental conditions. carlroth.comsigmaaldrich.com
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments in a molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum of butyltriethylstannane, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms (two from the ethyl groups and four from the butyl group). The chemical shifts are influenced by the carbon's hybridization and its proximity to the tin atom. libretexts.orglibretexts.org Carbons directly attached to the tin atom (Cα) appear at a relatively high field (low ppm value) compared to other sp³ carbons in the chain. oregonstate.edu
Furthermore, the signals for carbons bonded to tin will exhibit coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing valuable ¹J(Sn-C) coupling constants that offer insight into the s-character of the Sn-C bond.
Table 2: Predicted ¹³C NMR Spectral Data for Butyltriethylstannane
| Carbon Atom (Structure) | Predicted Chemical Shift (δ, ppm) |
| Et -Sn: Sn-C H₂-CH₃ | 8 - 12 |
| Et -Sn: Sn-CH₂-C H₃ | 12 - 16 |
| Bu -Sn: Sn-C H₂-CH₂-CH₂-CH₃ | 9 - 13 |
| Bu -Sn: Sn-CH₂-C H₂-CH₂-CH₃ | 28 - 32 |
| Bu -Sn: Sn-CH₂-CH₂-C H₂-CH₃ | 26 - 30 |
| Bu -Sn: Sn-CH₂-CH₂-CH₂-C H₃ | 13 - 17 |
Note: These are estimated values based on typical ranges for tetraalkylstannanes. compoundchem.com The labels refer to the carbon atoms in the ethyl and butyl chains.
Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Organotin Structural Elucidation
¹¹⁹Sn NMR is a particularly powerful technique as the chemical shift of the tin nucleus is highly sensitive to its coordination number and the electronic nature of the substituents attached to it. academie-sciences.frresearchgate.net For tetra-coordinate, neutral tin(IV) compounds like butyltriethylstannane, the ¹¹⁹Sn chemical shift typically falls within a well-defined range. huji.ac.ilnorthwestern.edu The technique provides a direct probe of the electronic environment at the metal center. academie-sciences.fr
The ¹¹⁹Sn NMR spectrum of butyltriethylstannane is expected to show a single resonance, consistent with a single tin environment. The precise chemical shift is influenced by the nature of the alkyl groups. While specific data for butyltriethylstannane is not widely published, analysis of related tetraalkylstannanes suggests its chemical shift would be close to that of tetramethyltin (B1198279) (0 ppm), the standard reference compound. northwestern.eduethz.ch Small deviations are expected due to the different inductive effects of the ethyl and butyl groups compared to methyl groups.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups. mt.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. psu.edu The IR spectrum of butyltriethylstannane is dominated by absorptions arising from the vibrations of its alkyl chains.
Key absorptions include the C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2850-2960 cm⁻¹ region. core.ac.uk Bending (deformation) vibrations for these groups appear at lower wavenumbers, such as the scissoring vibrations around 1465 cm⁻¹ and rocking vibrations near 770 cm⁻¹. Vibrations involving the tin-carbon (Sn-C) bond are expected at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).
Table 3: Predicted Infrared (IR) Absorption Frequencies for Butyltriethylstannane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong |
| CH₂/CH₃ Bending (Scissoring/Deformation) | 1375 - 1470 | Medium |
| CH₂ Rocking | ~770 | Medium-Weak |
| Sn-C Stretching | 500 - 600 | Medium |
Note: These are characteristic frequency ranges for alkyl groups and Sn-C bonds. core.ac.ukresearchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser) by a molecule. americanpharmaceuticalreview.comaps.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.de Raman is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. mt.com
For butyltriethylstannane, the symmetric Sn-C stretching vibration is expected to produce a strong and characteristic signal in the Raman spectrum, typically in the 450-550 cm⁻¹ range. The C-C stretching vibrations of the alkyl backbones also give rise to signals in the 800-1200 cm⁻¹ region. Like IR spectra, C-H stretching vibrations are also prominent in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net
Table 4: Predicted Raman Shift Frequencies for Butyltriethylstannane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong |
| C-C Stretching | 800 - 1200 | Medium-Weak |
| Sn-C Symmetric Stretching | 450 - 550 | Strong |
Note: These are characteristic frequency ranges. The symmetric Sn-C stretch is a key diagnostic peak in the Raman spectra of tetraalkylstannanes.
Theoretical and Computational Studies of Stannane, Butyltriethyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within a molecule. scm.comsigmaaldrich.comresearchgate.net For Stannane (B1208499), butyltriethyl-, these calculations reveal the distribution of electrons and the energetic landscape of the molecule. The central tin atom, bonded to one butyl and three ethyl groups, forms a tetrahedral geometry. The bonding is primarily covalent, but with a degree of ionic character due to the difference in electronegativity between tin and carbon.
The electronic structure is characterized by the molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. uni-muenchen.decdnsciencepub.com It has been successfully applied to a wide range of chemical systems, including organotin compounds.
Geometry Optimization and Energetic Calculations
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. researchgate.net For Stannane, butyltriethyl-, this process involves systematically adjusting the positions of the atoms until the total energy of the molecule is minimized. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.
Energetic calculations provide the total electronic energy of the molecule, which can be used to determine its stability relative to other isomers or conformations. These calculations are also fundamental for predicting the thermodynamics of chemical reactions involving the compound.
Table 1: Calculated Geometrical Parameters for Stannane, butyltriethyl- (DFT/B3LYP/6-31G)*
| Parameter | Value |
| Sn-C (ethyl) Bond Length | 2.16 Å |
| Sn-C (butyl) Bond Length | 2.17 Å |
| C-Sn-C Angle (Et-Sn-Et) | 108.5° |
| C-Sn-C Angle (Et-Sn-Bu) | 110.2° |
| C-C Bond Length (avg) | 1.54 Å |
| C-H Bond Length (avg) | 1.09 Å |
| Note: These are representative values that would be obtained from a typical DFT calculation and may vary slightly depending on the specific functional and basis set used. |
Vibrational Frequency Analysis
Vibrational frequency analysis, performed after geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. Secondly, it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, which involves the collective motion of atoms. These predicted spectra can be compared with experimental data to identify the compound and to understand its vibrational characteristics.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Stannane, butyltriethyl-
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H Stretch (asymmetric) | 2950-2980 |
| C-H Stretch (symmetric) | 2850-2880 |
| C-H Bend (scissoring) | 1450-1470 |
| C-C Stretch | 1000-1200 |
| Sn-C Stretch | 500-600 |
| Note: These are typical frequency ranges and the exact values are obtained from the computational output. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. sigmaaldrich.compdx.edupitt.edu By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn can be predicted. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecule.
Table 3: Predicted ¹³C and ¹¹⁹Sn NMR Chemical Shifts for Stannane, butyltriethyl-
| Atom | Predicted Chemical Shift (ppm) |
| Sn | ~ -10 to +10 |
| C (Sn-CH₂-CH₃) | ~ 8-12 |
| C (Sn-CH₂-CH₂CH₂CH₃) | ~ 9-13 |
| C (Sn-CH₂-C H₃) | ~ 13-17 |
| C (Sn-CH₂-C H₂CH₂CH₃) | ~ 27-31 |
| C (Sn-CH₂CH₂-C H₂CH₃) | ~ 29-33 |
| C (Sn-CH₂CH₂CH₂-C H₃) | ~ 13-17 |
| Note: Chemical shifts are relative to a standard (e.g., TMS for ¹³C, SnMe₄ for ¹¹⁹Sn) and are sensitive to the computational method. |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and dynamics. By solving Newton's equations of motion for the atoms in the molecule over a period of time, MD simulations can track the trajectory of each atom and reveal how the molecule moves and flexes at finite temperatures.
For Stannane, butyltriethyl-, MD simulations can be used to explore the different rotational conformations (rotamers) of the ethyl and butyl groups around the Sn-C bonds. This analysis helps to identify the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.
Computational Prediction of Reactivity and Selectivity in Organotin Chemistry
Computational methods are instrumental in predicting the reactivity and selectivity of organotin compounds in various chemical reactions. americanpharmaceuticalreview.com By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different reaction pathways can be determined. This allows for the prediction of which reactions are kinetically and thermodynamically favorable.
For Stannane, butyltriethyl-, computational studies can predict its reactivity towards electrophiles and nucleophiles. For instance, the sites most susceptible to electrophilic attack can be identified by analyzing the molecular electrostatic potential (MEP) and the HOMO orbital distribution. Similarly, the LUMO distribution can indicate sites prone to nucleophilic attack. These predictions are crucial for understanding the mechanisms of reactions involving tetraalkylstannanes and for designing new synthetic routes.
Applications in Advanced Materials and Polymer Science
Stannane (B1208499), Butyltriethyl- as a Precursor in Functional Polymer Synthesis
Functional polymers are macromolecules with specific reactive groups that allow for further chemical modification or impart specific properties to the material. manchester.ac.ukbenasque.org Organotin compounds are crucial in the synthesis of various functional polymers. Tetraorganotins, like butyltriethylstannane, serve as foundational materials for producing tri-, di-, and mono-organotin halides through redistribution reactions with tin halides like tin tetrachloride. wikipedia.orggelest.com These organotin halides are then key reactants in creating polymers.
For instance, organotin dihalides can react with hydroxyl-containing compounds in interfacial polymerization to form organotin polyethers. mdpi.com Similarly, they can react with the disodium (B8443419) salt of acids to create organotin polyesters. tandfonline.com The synthesis of functional polymers can also be achieved through the free radical copolymerization of organotin monomers, such as dibutyltin (B87310) maleate, with conventional monomers like styrene (B11656) and butyl acrylate. nih.gov Another significant pathway is the dehydrocoupling of organotin dihydrides (R₂SnH₂), which can be synthesized from organotin dihalides, to produce high molecular weight polystannanes. wikipedia.orgjustia.com
The general process can be outlined as:
Precursor Formation : A tetraorganotin compound undergoes a reaction to form a diorganotin dihalide (e.g., R₂SnCl₂).
Monomer Synthesis : The diorganotin dihalide is converted into a polymerizable monomer, such as a diorganotin dihydride (R₂SnH₂) or an organotin dicarboxylate.
Polymerization : The monomer is then polymerized through methods like condensation polymerization or catalytic dehydrocoupling to yield the functional organotin polymer. wikipedia.orgtandfonline.com
This multi-step approach allows for the incorporation of the tin atom into the polymer backbone, creating materials with unique functionalities. researchgate.net
Synthesis and Characterization of Polystannanes and Organotin-Containing Polymers
Polystannanes are polymers with a backbone consisting of covalently bonded tin atoms, represented by the formula (R₂Sn)n. wikipedia.org The synthesis of these and other organotin-containing polymers can be achieved through several methods.
Synthesis Methods:
Wurtz-type Reactions : This classic method involves the polymerization of tin dichlorides using an alkali metal like sodium. While it can produce high molar mass polystannanes, it often results in low yields and the formation of cyclic oligomers. wikipedia.org
Catalytic Dehydropolymerization : The dehydropolymerization of dialkylstannane dihydrides (R₂SnH₂) using catalysts like Wilkinson's catalyst is an effective method for producing linear polystannanes with minimal cyclic byproducts. wikipedia.org This method allows for control over the molecular weight by varying the catalyst concentration. wikipedia.org
Interfacial Polycondensation : This technique is used to synthesize organotin polyesters and polyethers by reacting organotin dihalides with diols or salts of dicarboxylic acids at the interface of two immiscible liquids. mdpi.comtandfonline.comtandfonline.com This reaction is typically rapid. tandfonline.com
Free Radical Copolymerization : Organotin-containing monomers can be copolymerized with other vinyl monomers to introduce tin into the polymer structure. nih.gov
Table 1: Comparison of Synthesis Methods for Organotin Polymers
| Synthesis Method | Precursors | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Wurtz-type Reaction | Dialkyltin dichlorides, Sodium | Can produce high molar mass polymers. | Low yields, formation of cyclic byproducts. | wikipedia.org |
| Catalytic Dehydropolymerization | Dialkylstannane dihydrides | High yields of linear polymers, controlled molecular weight. | Requires synthesis of dihydride precursors. | wikipedia.orgrsc.org |
| Interfacial Polycondensation | Organotin dihalides, Diols/Diacids | Rapid reaction, versatile for polyesters and polyethers. | Produces polymers with heteroatoms in the backbone. | mdpi.comtandfonline.comtandfonline.com |
| Free Radical Copolymerization | Organotin monomers (e.g., DBTM), Vinyl monomers | Incorporates tin as pendent groups or in the backbone. | Reactivity ratios need to be considered for composition control. | nih.gov |
Characterization: The characterization of these polymers is crucial to understanding their structure and properties. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹⁹Sn NMR are used to determine the chemical structure, composition, and coordination environment of the tin atom. nih.govnih.govbsmiab.org The coordination number of tin can often be inferred from the ¹¹⁹Sn chemical shifts. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups and confirm the formation of specific bonds, such as Sn-O or Sn-C linkages. tandfonline.comnih.govbsmiab.org
Elemental Analysis : This provides the quantitative composition of elements in the synthesized monomers and polymers. nih.govbsmiab.org
Integration of Organotin Compounds in Novel Material Architectures
The integration of organotin compounds into polymers allows for the creation of novel material architectures with tailored properties. These architectures can range from linear polymers with tin in the main chain to complex hybrid organic-inorganic nanocomposites.
One approach involves creating organic-inorganic hybrid materials . These materials combine the properties of both organic polymers (flexibility, processability) and inorganic components (thermal stability, conductivity). Organotin compounds can be used as building blocks for these hybrids. acs.org For example, organotin-oxo clusters can serve as preformed nanobuilding blocks that are then connected using organic spacers to form a larger, structured material. acs.org
Another strategy is the synthesis of copolymers , where organotin monomers are polymerized with other organic monomers. This allows for the precise introduction of tin-containing units into a polymer chain, creating materials with properties that can be tuned by the ratio of the comonomers. nih.govnih.gov For instance, copolymers of organotin polyesters have been developed for dielectric applications, where blending different monomer units helps to balance electronic properties and film morphology. nih.govgatech.edu
The development of heptacoordinated organotin(IV) complexes that can be embedded into a conductive polymer matrix like PEDOT:PSS represents another advanced architecture. nih.govrciueducation.org These composite films are designed for optoelectronic applications and benefit from the specific structural and electronic contributions of the organotin complex. nih.govrciueducation.orgrciueducation.org The structure of these materials can influence their charge transport and photophysical properties. mdpi.com
Exploration of Optical and Electronic Properties of Organotin-Based Materials
Organotin-based materials exhibit a range of interesting optical and electronic properties, making them candidates for various advanced applications, including optoelectronics and dielectric materials. nih.govnih.govgatech.edu
The electronic properties of polystannanes arise from the σ-delocalization of electrons along the Sn-Sn polymer backbone. researchgate.net This delocalization is responsible for their characteristic yellow color and absorption in the UV-visible region. wikipedia.org These materials can behave as semiconductors, and their conductivity can be influenced by their structure and the side groups attached to the tin atoms. researchgate.net
Organotin complexes , particularly those with conjugated ligands like Schiff bases, can exhibit significant nonlinear optical (NLO) properties. researchgate.net The design of these molecules, often following a "push-pull" model, allows for photoinduced charge transfer, which is a desirable property for optoelectronic devices. mdpi.com The optical and electronic properties can be tuned by modifying the organic ligands attached to the tin atom. researchgate.netacs.org For example, introducing electron-withdrawing substituents can reduce the material's energy gap. nih.govrciueducation.org
Recent research has focused on organotin polyesters as high dielectric constant, low-loss materials. nih.govgatech.edu These are being explored as next-generation insulators for applications like capacitors and transistors. nih.govgatech.edu Density functional theory (DFT) calculations are often used to predict and understand the electronic structure and properties of these materials, guiding the synthesis of polymers with optimal dielectric performance. nih.govgatech.edu
Table 2: Selected Optical and Electronic Properties of Organotin-Based Materials
| Material Type | Property | Origin / Influencing Factors | Potential Application | Citations |
|---|---|---|---|---|
| Polystannanes | Semiconductor | σ-delocalization along Sn-Sn backbone | Organic electronics | researchgate.net |
| Organotin Schiff Base Complexes | Nonlinear Optical (NLO) Properties | Long-range conjugation, charge transfer | Optoelectronics | researchgate.net |
| Organotin Complexes in PEDOT:PSS | Photoconductivity | Composite architecture, nature of substituents | Photodetectors, Solar Cells | nih.govrciueducation.org |
| Organotin Polyesters | High Dielectric Constant | Polymer structure, blend/copolymer composition | Capacitors, Transistors | nih.govgatech.edu |
| Organotin Sulfide (B99878) Clusters | Tunable Luminescence | Attachment of polycyclic aromatic groups | Optical devices | acs.org |
Applications in Advanced Coatings and Surfaces
Organotin compounds have long been utilized in coatings and for surface modification, primarily due to their stabilizing and biocidal properties. lupinepublishers.comafirm-group.com
One of the most significant industrial applications is as heat stabilizers for polyvinyl chloride (PVC) . lupinepublishers.compishrochem.combaerlocher.com During processing at high temperatures, PVC can degrade, releasing hydrogen chloride and leading to discoloration and brittleness. lupinepublishers.com Organotin stabilizers, such as methyltin or butyltin derivatives, prevent this degradation, allowing for the production of clear, durable PVC products. lupinepublishers.compishrochem.combaerlocher.com This application is crucial for products ranging from window frames to food packaging. lupinepublishers.comdcceew.gov.au
Organotin compounds are also key components in cathodic dip coating , a process used extensively in the automotive industry for painting car bodies. They act as catalysts, enabling the coating process to occur efficiently. bnt-chemicals.com
In the realm of advanced coatings, organotins contribute to the formation of electrically conductive thin films . lupinepublishers.com Tin(IV) compounds can be applied to glass surfaces using techniques like Atmospheric Pressure Chemical Vapor Deposition (AP-CVD) to create transparent, conductive tin oxide layers. lupinepublishers.com These coatings are used for applications such as heated windows and antistatic surfaces. lupinepublishers.com
Furthermore, certain organotin compounds have been used as biocides in antifouling paints for ships to prevent the growth of marine organisms on hulls. afirm-group.comresearchgate.net While the use of some specific compounds like tributyltin has been restricted due to environmental concerns, this historical application highlights their effectiveness in surface protection. dcceew.gov.auresearchgate.net The development of organotin-containing polymers also opens possibilities for creating coatings with a controlled release of active agents or with enhanced durability and resistance. researchgate.netafirm-group.com
Degradation Pathways and Environmental Mechanistic Studies of Organotin Compounds
Mechanistic Investigations of Chemical Degradation of Organotins
The chemical degradation of organotin compounds like butyltriethylstannane in the environment is largely driven by abiotic processes, excluding photochemical reactions. These processes primarily involve the stepwise cleavage of the tin-carbon bonds. For butyltriethylstannane, this would entail the sequential removal of its butyl and ethyl groups.
The degradation likely proceeds as follows:
Initial Cleavage: The process begins with the loss of either a butyl or an ethyl group from the parent molecule, resulting in the formation of a trialkyltin cation.
Further Dealkylation: This is followed by the subsequent loss of the remaining alkyl groups, leading to the formation of dialkyltin and then monoalkyltin species.
Final Mineralization: The ultimate product of this degradation cascade is inorganic tin.
This stepwise dealkylation is a common characteristic of organotin degradation. The rate and extent of this degradation can be influenced by various environmental factors such as pH, temperature, and the presence of other chemical species in the surrounding matrix.
Photochemical Degradation Pathways and Intermediates
Photochemical degradation is a significant pathway for the breakdown of organotin compounds in aquatic environments where they are exposed to sunlight. This process is initiated by the absorption of UV radiation, which provides the energy required to break the tin-carbon bonds.
The photochemical degradation of butyltriethylstannane is expected to follow a similar pattern of sequential dealkylation as chemical degradation. The absorption of UV light can lead to the homolytic cleavage of a tin-carbon bond, generating alkyl radicals and an organotin radical. These reactive intermediates can then participate in a series of secondary reactions, ultimately leading to the formation of less toxic inorganic tin compounds.
The key steps in the photochemical degradation pathway are:
Photoexcitation: The butyltriethylstannane molecule absorbs a photon of UV light, moving to an excited state.
Bond Cleavage: In the excited state, a tin-carbon bond breaks, releasing an alkyl radical (either butyl or ethyl).
Intermediate Formation: This results in the formation of various intermediate organotin species with fewer alkyl groups.
Mineralization: Continued photo-degradation of these intermediates eventually leads to the formation of inorganic tin.
Exploration of Biodegradation Mechanisms for Organotin Compounds
Microbial activity plays a crucial role in the degradation of organotin compounds in various environmental compartments, including water, soil, and sediment. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.
The primary mechanism of biodegradation is, again, sequential dealkylation. Microorganisms can utilize organotins as a carbon source, breaking them down through enzymatic processes. The rate of biodegradation is dependent on several factors, including the specific microbial populations present, temperature, oxygen levels, and the bioavailability of the organotin compound.
For butyltriethylstannane, biodegradation would likely involve the enzymatic cleavage of the butyl and ethyl groups from the tin atom. This process would lead to the formation of dibutylethylstannane, butyldiethylstannane, and other partially dealkylated intermediates, before the final conversion to inorganic tin.
Identification and Characterization of Transformation Products
The degradation of butyltriethylstannane, through chemical, photochemical, and biological pathways, results in the formation of a series of transformation products. Based on the established degradation patterns of other trialkyltin compounds, the expected transformation products of butyltriethylstannane would include:
Dibutylethylstannane
Butyldiethylstannane
Diethyltin (B15495199) compounds
Monobutyltin compounds
Monoethyltin compounds
Inorganic tin
Table 1: Potential Transformation Products of Stannane (B1208499), butyltriethyl-
| Parent Compound | Transformation Product |
| Stannane, butyltriethyl- | Dibutylethylstannane |
| Stannane, butyltriethyl- | Butyldiethylstannane |
| Dibutylethylstannane | Diethyltin compounds |
| Butyldiethylstannane | Monobutyltin compounds |
| Diethyltin compounds | Monoethyltin compounds |
| Monobutyltin/Monoethyltin compounds | Inorganic tin |
Computational Modeling of Degradation Processes
Computational modeling has emerged as a valuable tool for predicting the environmental fate and degradation pathways of chemical compounds. While specific computational models for the degradation of butyltriethylstannane are not widely documented, the principles and methodologies applied to other organotins can be extrapolated.
These models can simulate various degradation processes, including:
Quantum chemical calculations: To investigate the strength of tin-carbon bonds and predict the most likely points of cleavage.
Molecular dynamics simulations: To study the interactions of organotin compounds with their surrounding environment, such as water molecules or microbial enzymes.
Quantitative Structure-Activity Relationship (QSAR) models: To predict the rate of degradation based on the molecular structure of the compound.
Such models can provide valuable insights into the persistence and transformation of butyltriethylstannane in the environment, helping to fill in the gaps where experimental data is scarce.
Synthesis and Reactivity of Stannane, Butyltriethyl Derivatives
Design and Synthesis of Novel Stannane (B1208499), Butyltriethyl- Analogues
The synthesis of novel analogues of Stannane, butyltriethyl- often involves the strategic introduction of various functional groups to modulate the compound's properties. A primary method for creating such analogues is through the reaction of organometallic reagents, like Grignard reagents (RMgX) or organolithium compounds (RLi), with appropriate tin halides. researchgate.net For instance, the reaction of butylmagnesium bromide with triethyltin (B1234975) chloride would yield butyltriethylstannane.
The design of new analogues is frequently driven by the desire to create compounds with specific reactivity or physical properties. For example, the introduction of functionalized organic ligands can lead to the formation of complex organotin sulfide (B99878) clusters. rsc.orgrsc.org These clusters can exhibit unique structural and reactive properties, influenced by the nature of the functional group and the coordinating metal. rsc.org
Furthermore, the synthesis of chiral organotin compounds has been a significant area of research, focusing on their configurational and optical stability. researchgate.net The development of methods for preparing highly functionalized organometallics, including those with oxygen or nitrogen at the α-position, has expanded the accessible range of stannane derivatives. acs.org
A variety of organotin complexes can be prepared by reacting lithium salts of functionalized ligands with organotin halides. acs.org This approach has been used to synthesize tetraorganotin compounds, triorganotin halides, diorganotin dichlorides, and monoorganotin trichlorides, each with distinct structural features. acs.org
The following table provides examples of synthesized Stannane, butyltriethyl- analogues and their synthetic precursors.
| Analogue | Synthetic Precursor 1 | Synthetic Precursor 2 | Reference |
| Butyltriethylstannane | Butylmagnesium bromide | Triethyltin chloride | researchgate.net |
| (CabC,N)SnMe3 | LiCabC,N | Me3SnCl | acs.org |
| (CabC,N)SnMe2Cl | LiCabC,N | Me2SnCl2 | acs.org |
| (CabC,N)SnPh2Cl | LiCabC,N | Ph2SnCl2 | acs.org |
| [(R1Sn)4(SnCl)2(CuPPh3)2S8] | (R1Sn)xSy | [Cu(PPh3)3Cl] | rsc.org |
Investigation of Structure-Reactivity Relationships in Functionalized Organotins
The relationship between the structure of functionalized organotins and their reactivity is a cornerstone of understanding their chemical behavior. libretexts.org The number and nature of the organic groups attached to the tin atom are primary determinants of the compound's reactivity. scispace.com For instance, the presence of electron-donating or electron-withdrawing groups on the organic substituents can significantly influence the reaction rates. nih.gov
The Hammett equation is a valuable tool for quantifying these structure-reactivity relationships, particularly for benzene (B151609) derivatives. libretexts.orgnih.gov A linear free energy relationship can often be established, correlating reaction rates with the electronic properties of the substituents. nih.gov
In the context of Ni-catalyzed cross-coupling reactions, the structure of phosphine (B1218219) ligands, including Buchwald-type phosphines, has been shown to have a profound impact on catalytic activity. nih.gov Data-driven analysis and mechanistic studies of well-defined nickel complexes have helped to rationalize these reactivity patterns. nih.gov Similarly, in SHOP-type (Shell Higher Olefin Process) nickel complexes, the selectivity and activity of the catalyst can be fine-tuned by modifying the phosphanylenolato (P,O) chelator. rsc.org
The nucleophilicity of organotin reagents is another critical factor governing their reactivity. acs.org A nucleophilicity scale can be used to explain the reactivity of aryltin and allyltin (B8295985) reagents and to understand the effect of substituents on the transferable group and the influence of solvents. acs.org
The following table summarizes key findings on structure-reactivity relationships in functionalized organotins.
| Structural Feature | Effect on Reactivity | Context | Reference |
| Number of organic groups | Primary determinant of biological and chemical reactivity. | General organotin compounds | scispace.com |
| Electron-donating/withdrawing substituents | Increases/decreases reaction rates, respectively. | Oxidation of substituted anilines | nih.gov |
| Ligand structure (e.g., phosphines) | Influences catalytic activity and selectivity. | Ni-catalyzed cross-coupling | nih.govrsc.org |
| Nucleophilicity of the organotin reagent | Governs the rate and outcome of reactions like allylation and arylation. | Carbonyl allylation and arylation | acs.org |
Exploration of New Chemical Transformations Utilizing Derivatives
Derivatives of Stannane, butyltriethyl- are versatile reagents in a variety of chemical transformations. One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction. conicet.gov.ar This reaction allows for the formation of new carbon-carbon bonds by coupling organotin compounds with organic electrophiles. researchgate.net
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides a pathway to synthesize triorganylstannyl aromatic compounds under milder conditions than traditional methods. conicet.gov.ar The resulting stannanes can then be used in subsequent electrophilic reactions or transmetalation reactions to produce other valuable compounds like aromatic ketones or boronic acids for Suzuki reactions. conicet.gov.ar
Recent advancements have also explored the use of organotin derivatives in photoredox catalysis. rsc.orgrsc.org These transformations, enabled by strongly reducing photosensitizers, can initiate reactions such as umpolung C-C bond formation and γ-lactonization of aromatic ketones. rsc.org Furthermore, photocatalysis has been applied to various transformations of carbohydrate derivatives, including glycosylations and the generation of radicals at anomeric and non-anomeric positions. rsc.org
The reactivity of organotin compounds can also be harnessed for the synthesis of complex molecules. For example, anomeric stannanes have demonstrated their utility in challenging transformations in preparative carbohydrate chemistry, including the synthesis of Se-linked glycans and C-glycosides. nih.gov
Methodologies for Derivatization and Functionalization
Derivatization is a crucial step in both the analysis and synthesis of organotin compounds. greenrivertech.com.twresearchgate.netkuleuven.be For analytical purposes, derivatization is often necessary to convert polar organotin compounds into more volatile forms suitable for techniques like gas chromatography (GC). greenrivertech.com.twkuleuven.beacademie-sciences.fr Common derivatization methods include:
Alkylation by Grignard Reagents: This is a widely used technique that forms stable tetra-alkyltins, which are well-suited for GC separation. greenrivertech.com.twacademie-sciences.fr Reagents such as methyl-, ethyl-, propyl-, butyl-, pentyl-, or hexylmagnesium bromide can be employed. greenrivertech.com.tw
Ethylation with Sodium Tetraethylborate (NaBEt4): This method is also commonly used for the ethylation of organotin compounds. researchgate.netacademie-sciences.frlabrulez.com
Hydride Generation: This technique involves the use of reagents like sodium borohydride (B1222165). greenrivertech.com.twresearchgate.netacademie-sciences.fr
The choice of derivatization method can be critical, as low yields or degradation of the analytes can lead to inaccurate results. greenrivertech.com.twkuleuven.be
In a synthetic context, functionalization involves the introduction of specific chemical groups to alter the properties and reactivity of the organotin compound. This can be achieved through various reactions, such as the reaction of organotin hydrides with perfluorovinyl silicon compounds, which can lead to addition products under UV irradiation. cdnsciencepub.com The synthesis of functionalized group 11 organotin sulfide clusters demonstrates the introduction of covalently bound, carbonyl, or hydrazine-terminated ligands. rsc.orgrsc.org
The following table compares different derivatization methods for organotin compounds.
| Method | Reagent(s) | Advantages | Disadvantages | Reference |
| Grignard Alkylation | RMgX (e.g., n-pentylmagnesium bromide) | Forms very stable derivatives, high derivatization yields and reproducibility. | Requires non-protic solvents, additional analytical steps for reagent removal. | greenrivertech.com.twacademie-sciences.fr |
| Ethylation | Sodium tetraethylborate (NaBEt4) | Can be performed in situ in aqueous solutions. | Potential for incomplete reaction. | researchgate.netacademie-sciences.frcdc.gov |
| Hydride Generation | Sodium borohydride (NaBH4) | - | Potential for analyte losses. | greenrivertech.com.twacademie-sciences.fr |
Comparative Studies of Reactivity and Stability Among Derivatives
The stability and reactivity of Stannane, butyltriethyl- derivatives can vary significantly depending on their structure. For instance, the stability of polystannanes towards light is a critical factor for their potential applications, with aryl-substituted polystannanes often exhibiting enhanced stability due to σ-π delocalization. ethz.ch
The reactivity of organotin compounds is also influenced by intramolecular coordination. In some organotin complexes, the tin atom can exhibit a distorted trigonal-bipyramidal configuration due to intramolecular Sn-N interactions, which affects its reactivity. acs.org
Recent research has focused on controlling the reactivity and stability of related organometallic compounds, such as metal carbenoids, through systematic stabilization. nih.gov These principles of controlling reactivity through structural modification are also applicable to organotin chemistry.
Comparative studies often involve evaluating the performance of different derivatives in specific reactions. For example, the antioxidant activities of different organotin(IV) carboxylates have been compared, revealing that their efficacy is dependent on the specific structure of the compound. scispace.com Similarly, the reactivity of various organotin reagents in allylation and arylation reactions has been analyzed using nucleophilicity parameters as a guide. acs.org
Q & A
[Basic] What are the established synthetic routes for butyltriethylstannane, and how can reaction conditions be optimized to minimize decomposition?
Answer:
Butyltriethylstannane can be synthesized via transmetallation reactions, such as reacting tin(IV) chloride (SnCl₄) with organolithium or Grignard reagents (e.g., butyllithium and triethylaluminum). Key optimizations include:
- Temperature control : Reactions performed at -78°C to 0°C reduce side reactions, as higher temperatures accelerate decomposition into metallic tin and hydrogen .
- Solvent selection : Non-polar solvents (e.g., hexane) or coordinating solvents (e.g., monoglyme) stabilize intermediates. Liquid ammonia has been used for analogous stannane syntheses but requires strict anhydrous conditions .
- Purification : Vacuum distillation under inert atmospheres minimizes oxidative degradation. Analytical verification via Sn:H:X ratios ensures product integrity .
[Basic] Which spectroscopic techniques are most effective for characterizing the structural integrity of butyltriethylstannane, and what spectral markers should researchers prioritize?
Answer:
- ¹¹⁹Sn NMR : Chemical shifts between -200 to -400 ppm (referenced to tetramethylstannane) confirm Sn-C bonding. Quartet splitting (103–112 Hz) indicates coupling with adjacent protons .
- FTIR : Bending modes (600–850 cm⁻¹) and Sn-H stretches (∼1800 cm⁻¹) are critical. Resolutions ≤0.002 cm⁻¹ are recommended for isotopic specificity (e.g., ¹¹⁶Sn) .
- Mass spectrometry : High-resolution MS identifies molecular ion clusters (e.g., [M⁺] for C₁₀H₂₃Sn) and fragmentation patterns .
[Advanced] How does the steric and electronic environment of butyl and ethyl substituents influence the reactivity of butyltriethylstannane in cross-coupling reactions?
Answer:
- Steric effects : Bulky butyl groups reduce nucleophilic attack at the tin center, slowing transmetallation rates compared to less hindered analogs (e.g., trimethylstannane). Kinetic studies using competitive reactions with aryl halides quantify this effect .
- Electronic effects : Ethyl groups donate electron density via σ-bonds, increasing tin’s electrophilicity. Computational studies (DFT) correlate substituent electronegativity with reaction activation barriers .
- Comparative studies : Contrast with tributyltin derivatives reveals how alkyl chain length modulates reactivity in Stille couplings .
[Advanced] What experimental strategies can be employed to investigate the thermal decomposition pathways of butyltriethylstannane under inert vs. oxidative conditions?
Answer:
- Thermogravimetric analysis (TGA) : Quantifies mass loss (tin and hydrogen evolution) at 25–150°C. Decomposition onset temperatures differ between inert (N₂) and oxidative (O₂) atmospheres .
- Gas chromatography (GC) : Detects volatile byproducts (e.g., alkanes, ethylene) in oxidative degradation. No tin(IV) halides form in inert conditions, per Sn:X stoichiometric analysis .
- Kinetic profiling : Isothermal studies at 50–80°C establish Arrhenius parameters for decomposition rates .
[Basic] How should researchers handle and store butyltriethylstannane to prevent degradation during experimental workflows?
Answer:
- Storage : Under argon or nitrogen at -20°C in amber glass to block light-induced radical reactions.
- Handling : Use Schlenk lines for transfers. Decomposition accelerates upon air exposure, producing tin oxides and hydrogen gas .
- Stability tests : Periodic NMR or FTIR checks detect Sn-H bond degradation. Discard samples showing metallic tin precipitation .
[Advanced] What mechanistic insights can be gained from isotopic labeling studies (e.g., using ¹¹⁶Sn) in the analysis of butyltriethylstannane's reaction dynamics?
Answer:
- Isotopic substitution : ¹¹⁶Sn-enriched butyltriethylstannane simplifies NMR/IR spectra by eliminating multi-isotope splitting. For example, FTIR studies of ¹¹⁶SnH₄ resolved bending modes obscured by natural isotopic abundance .
- Reaction tracking : Labeled tin in cross-coupling reactions clarifies whether transmetallation proceeds via radical or ionic pathways using EPR or kinetic isotope effects .
- Computational validation : Isotopic data refine DFT models of Sn-C bond dissociation energies and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
